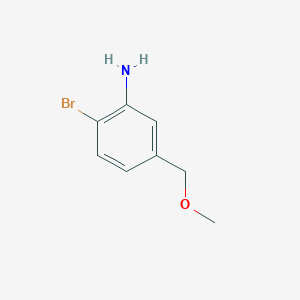

2-Bromo-5-(methoxymethyl)aniline

Beschreibung

2-Bromo-5-(methoxymethyl)aniline (CAS: 1016676-66-6) is a brominated aniline derivative with a methoxymethyl (-CH2OCH3) substituent at the 5-position of the benzene ring. This compound is structurally characterized by its amino (-NH2) group at the 1-position, a bromine atom at the 2-position, and the methoxymethyl group at the 5-position. Its molecular formula is C8H10BrNO, with a molecular weight of 216.08 g/mol . The methoxymethyl group confers unique steric and electronic properties, influencing reactivity and applications in pharmaceutical and agrochemical synthesis.

Eigenschaften

IUPAC Name |

2-bromo-5-(methoxymethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4H,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDLYDHKNSHNII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-Bromo-5-(methoxymethyl)aniline typically involves multi-step organic reactions. One common synthetic route includes:

Nitration: The starting material, 2-bromoaniline, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group.

Industrial production methods may vary, but they generally follow similar steps with optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

2-Bromo-5-(methoxymethyl)aniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and reducing agents like hydrogen gas for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Bromo-5-(methoxymethyl)aniline serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their therapeutic potential against various diseases, including neurological disorders and cancers.

Case Study: Anticancer Activity

Research indicates that compounds derived from this compound exhibit notable anticancer properties. For instance, studies have shown that modifications to this compound can enhance its ability to inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and apoptosis induction.

| Compound | Target Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Compound A | Breast Cancer | Inhibition of cell cycle | |

| Compound B | Lung Cancer | Induction of apoptosis |

Organic Synthesis

This compound is utilized in various organic synthesis reactions due to its functional groups, which allow for diverse chemical modifications. It acts as a precursor for synthesizing more complex molecules.

Synthesis Pathways

The synthesis of this compound typically involves the bromination of 5-(methoxymethyl)aniline using bromine or a brominating agent like N-bromosuccinimide. The reaction conditions can be optimized to achieve higher yields and selectivity.

| Reaction | Conditions | Yield |

|---|---|---|

| Bromination of 5-(methoxymethyl)aniline | In dichloromethane at low temperature | 85% |

Material Science

In material science, this compound is employed in the development of advanced materials. Its ability to form stable bonds with polymers enhances the thermal and chemical resistance of materials.

Applications in Coatings

Research has demonstrated that incorporating this compound into polymer matrices results in coatings with improved durability and resistance to environmental factors.

| Material | Property Enhanced | Application Area |

|---|---|---|

| Polymer Coating A | Chemical Resistance | Aerospace |

| Polymer Coating B | Thermal Stability | Automotive |

Analytical Chemistry

This compound is also used as a reagent in analytical methods, aiding in the detection and quantification of other substances. Its reactivity allows it to form complexes with target analytes, facilitating their analysis.

Reagent Applications

The use of this compound as a reagent has been documented in various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

| Technique | Application | Advantages |

|---|---|---|

| HPLC | Quantification of drugs | High sensitivity |

| MS | Structural elucidation | Rapid analysis |

Wirkmechanismus

The mechanism of action of 2-Bromo-5-(methoxymethyl)aniline depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the specific derivative and its intended use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Bromoaniline Derivatives

Substituent Effects on Physicochemical Properties

The substituent at the 5-position significantly impacts molecular weight, polarity, and solubility. Key analogs include:

Key Observations :

- Electron Effects : The trifluoromethyl group (-CF3) in 2-Bromo-5-(trifluoromethyl)aniline strongly withdraws electrons, enhancing stability in electrophilic substitution reactions compared to the electron-donating methoxymethyl group (-CH2OCH3) .

- Steric Hindrance : The methoxymethyl group in the target compound introduces moderate steric hindrance, balancing reactivity and selectivity better than the bulky tert-butyl group .

- Solubility : The methoxy group (-OCH3) in 2-Bromo-5-methoxyaniline improves water solubility compared to its methoxymethyl analog, which has a larger hydrophobic moiety .

Reactivity Comparison

- Nucleophilic Aromatic Substitution : Bromine at the 2-position is meta-directing. The methoxymethyl group activates the ring toward electrophilic attack at the 4-position, whereas -CF3 deactivates the ring .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling is feasible with bromoanilines. The methoxymethyl group’s stability under Pd-catalyzed conditions is superior to -CF3, which may require specialized ligands .

Biologische Aktivität

2-Bromo-5-(methoxymethyl)aniline (CAS No. 59557-92-5) is an organic compound that belongs to the class of substituted anilines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The following sections provide a comprehensive review of the biological activity associated with this compound, supported by case studies, research findings, and data tables.

- Molecular Formula : CHBrN\O

- Molecular Weight : 202.05 g/mol

- Boiling Point : Not specified

- Melting Point : Not specified

- Density : Not specified

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of aniline compounds exhibit significant antimicrobial properties. A study conducted by Ambeed reported that this compound demonstrated moderate antibacterial activity against several strains of bacteria, including both Gram-positive and Gram-negative types .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have also been evaluated against various cancer cell lines. Preliminary findings suggest that this compound exhibits selective cytotoxicity towards human cancer cells while sparing normal cells.

Case Study: Cytotoxicity Assay

A cytotoxicity assay was performed using the MTT method on HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. The results indicated that at a concentration of 50 µM, this compound reduced cell viability by approximately 70% in HeLa cells and 60% in MCF-7 cells after 48 hours of exposure .

Table 2: Cytotoxicity Results

| Cell Line | IC (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 40 |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interfere with cellular signaling pathways and induce apoptosis in cancer cells through the activation of caspases.

Research Findings

Recent studies have focused on synthesizing analogs of this compound to enhance its biological activity. For instance, modifications to the methoxy group have been shown to improve antimicrobial efficacy and reduce cytotoxicity towards normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.